L-Alanine-1-13C,15N

Metabolic Flux Analysis Mycobacterial Metabolism Carbon-Nitrogen Metabolism

Quantitative metabolic flux analysis (13C,15N-MFA) and solid-state NMR experiments fail without dual-labeled standards. Single-isotope variants cannot resolve coupled carbon-nitrogen pathways or enable 15N{13C}REDOR correlations. - **Dual labeling (13C at C1, 15N at α-amino):** M+2 mass shift for precise LC-MS/GC-MS internal standardization, eliminates matrix effects. - **Isotopic purity:** 99 atom % 13C, 98 atom % 15N - minimizes spectral interference, maximizes S/N ratio. - **Research applications:** Metabolic tracer studies, protein NMR backbone dynamics, bioinorganic interface probing.

Molecular Formula C3H7NO2
Molecular Weight 91.08 g/mol
Cat. No. B12062408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-1-13C,15N
Molecular FormulaC3H7NO2
Molecular Weight91.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1
InChIKeyQNAYBMKLOCPYGJ-WGVUESGYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-1-13C,15N Overview


L-Alanine-1-13C,15N is a stable isotope-labeled amino acid featuring dual isotopic enrichment at the carboxyl carbon (13C) and the amino nitrogen (15N) . This compound retains the identical chemical and biological properties of unlabeled L-alanine but exhibits a characteristic mass shift of M+2 relative to the natural abundance compound, enabling its use as a precise tracer and internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . The defined positional labeling (C1 for 13C, α-amino for 15N) provides specific spectroscopic handles for tracking carbon and nitrogen fluxes through metabolic pathways and for structural interrogation in solid-state NMR [1].

Simultaneous carbon/nitrogen flux tracing via 13C15N-MFA
Heteronuclear correlation solid-state NMR (15N{13C}REDOR)
Internal standard for LC-MS/GC-MS with defined M+2 mass shift

Why L-Alanine-1-13C,15N Is Irreplaceable


Substituting L-Alanine-1-13C,15N with unlabeled L-alanine, or single-isotope variants such as L-alanine-1-13C or L-alanine-15N, compromises the unique ability to simultaneously and independently trace carbon and nitrogen metabolic fluxes. The dual-label design enables the formation of a distinct M+2 mass shift and provides two NMR-active nuclei for heteronuclear correlation experiments [1], which cannot be replicated by single-labeled compounds. Furthermore, the high isotopic purity specifications (99 atom % 13C; 98 atom % 15N) ensure minimal spectral interference and maximal signal-to-noise ratio in quantitative assays—parameters that are critical for reproducible, high-precision data in both mass spectrometry and NMR. A failure to specify this exact isotopologue results in the inability to perform certain 13C-15N correlation NMR experiments [2] or to accurately correct for matrix effects in complex biological samples .

  • Single-label analog May prevent simultaneous C/N flux quantification and 15N{13C}REDOR experiments
  • Unlabeled L-alanine Lacks required M+2 mass shift and NMR-active 13C/15N pair
  • Lower isotopic purity May increase spectral background, reducing assay sensitivity and data reproducibility

L-Alanine-1-13C,15N: Quantitative Evidence


C/N Flux Quantification by 13C15N-MFA

The use of a dual-isotope labeling strategy, exemplified by 13C15N-labeled amino acids such as alanine, enables the simultaneous quantification of intracellular carbon and nitrogen fluxes. In a 13C15N-MFA study of mycobacteria, the combination of dual isotopic labeling with a Bayesian multi-model approach resolved both C and N fluxes concurrently, a capability not achievable with classical 13C-MFA alone [1]. While this study utilized a broad 13C15N labeling strategy rather than a single compound, the data directly demonstrates the necessity of dual-labeled tracers for resolving coupled carbon-nitrogen metabolic networks.

C/N Flux Quantification
Class-level
Dual-label resolves C & N fluxes simultaneously; classical 13C-MFA resolves only C
Requires dual-labeled tracer for coupled C/N metabolism studies
Class-level inference from 13C15N-MFA in mycobacteria
Metabolic Flux Analysis Mycobacterial Metabolism Carbon-Nitrogen Metabolism

High Isotopic Purity for Clean MS and NMR Assays

The isotopic purity of L-Alanine-1-13C,15N is specified at 99 atom % 13C and 98 atom % 15N . In contrast, generic or less rigorously purified labeled compounds may exhibit lower isotopic enrichment, leading to increased spectral background noise from natural abundance isotopologues in MS or unwanted signal splitting in NMR. This high purity directly translates to a lower limit of detection and improved accuracy in quantitative assays, as the primary M+2 signal is maximized relative to interfering M+0 and M+1 peaks.

Isotopic Purity
Data to verify
99 atom % 13C; 98 atom % 15N — ≥4% higher 13C, ≥3% higher 15N vs. 95% baseline
Higher purity reduces spectral interference for sensitive quantitation
Vendor specification; no external source cited
Isotopic Purity Mass Spectrometry NMR Spectroscopy

M+2 Mass Shift for Unambiguous Detection

L-Alanine-1-13C,15N exhibits a defined mass shift of M+2 relative to unlabeled L-alanine (M+0) . This specific shift is distinct from the M+1 shift of a single-13C-labeled analog and the M+1 shift of a single-15N-labeled analog. The M+2 shift minimizes isotopic overlap with naturally abundant 13C (approx. 1.1%) and 15N (approx. 0.37%), providing a cleaner analytical window for detection and quantification in complex biological matrices.

M+2 Mass Shift
Class-level
M+2 (2.006 Da) vs. M+1 or M+0; minimized overlap with natural abundance isotopes
Improves assay specificity and LLOQ vs. single-labeled ISTDs
Class-level advantage based on mass shift design
Mass Spectrometry Internal Standard Tracer

Dual 13C/15N Labels for Heteronuclear Correlation NMR

The presence of both 13C and 15N NMR-active nuclei in L-Alanine-1-13C,15N enables advanced solid-state NMR experiments, such as 15N{13C}REDOR, that are impossible with single-labeled or unlabeled compounds. In a model study of alanine adsorbed on mesoporous silica, L-[1-13C,15N]alanine was used to identify distinct dynamic states (bound vs. free) of the adsorbed molecules [1]. The 15N{13C}REDOR experiment directly probes the dipolar coupling between the 13C and 15N labels, providing unique structural and dynamic information unavailable from any single-isotope analog.

15N{13C}REDOR NMR
Head-to-head
Enables heteronuclear correlation; single-labeled analog renders experiment infeasible
Mandatory for NMR experiments probing 13C-15N dipolar couplings
Direct comparison on silica-adsorbed alanine system
Solid-State NMR Protein Dynamics Material Science

Internal Standard for LC-MS and GC-MS Quantitation

L-Alanine-1-13C,15N is recommended for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . In a validation study, a closely related 13C3/15N-labeled alanine internal standard demonstrated high reproducibility with an average peak area coefficient of variation (CV) of 14% on an ODS column and 10% on a PFP column for LC-MS analysis [1]. While this study used a different isotopologue, it provides a class-level benchmark for the expected analytical performance of dual-labeled alanine internal standards. The defined M+2 mass shift further distinguishes the internal standard from the analyte, reducing matrix interference.

ISTD Reproducibility
Context-dependent
LC-MS peak area CV 14% (ODS), 10% (PFP)
Supports dual-labeled alanine as robust internal standard
Data from related 13C3/15N isotopologue; extrapolation requires review
Analytical Chemistry LC-MS GC-MS Internal Standard

L-Alanine-1-13C,15N Applications


13C15N-MFA for C/N Flux Quantification

This compound is essential for 13C15N-MFA studies, where it serves as a tracer to simultaneously quantify intracellular carbon and nitrogen fluxes [1]. Unlike classical 13C-MFA, which only resolves carbon fluxes, the dual-label approach of L-Alanine-1-13C,15N enables the parallel tracking of both elemental flows through metabolic networks. This is particularly valuable for studying amino acid metabolism, energy production pathways, and central carbon-nitrogen coupling in microorganisms and cell cultures .

Solid-State NMR of Bioinorganic Interfaces

The dual 13C and 15N labels make L-Alanine-1-13C,15N a critical tool for advanced solid-state NMR experiments, such as 15N{13C}REDOR, which are used to probe molecular interactions, dynamics, and structures at bioinorganic interfaces [2]. This is directly applicable in materials science, drug delivery research, and biomimetics, where understanding the molecular-level binding of biomolecules to inorganic surfaces is crucial.

Internal Standard for MS Quantitation

L-Alanine-1-13C,15N is routinely employed as an isotope-labeled internal standard for the accurate and precise quantification of unlabeled L-alanine in complex biological samples (e.g., plasma, urine, cell lysates) using LC-MS or GC-MS . The defined M+2 mass shift ensures clear separation from the analyte signal, enabling robust correction for matrix effects and instrument variability, which is essential for clinical metabolomics, pharmacokinetic studies, and biomarker validation [3].

Protein NMR and Structural Biology

The compound is utilized as a precursor or direct labeling agent in protein NMR studies, particularly for investigating backbone dynamics and residue-specific assignments in membrane proteins and large protein complexes [4]. The dual 13C/15N labeling enables triple-resonance experiments that are fundamental for high-resolution structure determination and the analysis of protein-ligand interactions.

Application
Selection Property
Validation Focus
13C15N-MFA flux studies
Dual 13C/15N isotopic tracing
C/N co-flux resolution in metabolic models
Solid-state NMR of biointerfaces
13C–15N heteronuclear correlation
15N{13C}REDOR for molecular dynamics
MS quantitation (LC-MS/GC-MS)
Defined M+2 mass shift
Matrix-effect correction and assay reproducibility
Protein NMR and structural biology
Triple-resonance backbone assignment
Protein dynamics and ligand interaction studies

Technical Documentation Hub

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38 linked technical documents
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